methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate
Description
Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 3-methylbenzoyl group at the nitrogen atom and a methyl ester at the 2-position of the pyrrolidine ring.
Properties
IUPAC Name |
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQSCWQKLPTLU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Pyrrolidine-2-carboxylic Acid Derivatives
One approach involves starting with chiral pyrrolidine-2-carboxylic acid derivatives, which can be prepared or obtained commercially with the desired (2R) stereochemistry. The nitrogen atom is then acylated with 3-methylbenzoyl chloride or an equivalent benzoylating agent.
Acylation Step: The nitrogen of the pyrrolidine ring is reacted with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to afford the N-(3-methylbenzoyl) derivative.
Esterification: The carboxylic acid is methylated using standard esterification methods such as treatment with methanol and acid catalysis or via methyl iodide and base.
This method is supported by patent literature describing preparation of pyrrolidine-2-carboxylic acid derivatives with various N-substituents, emphasizing the importance of stereochemical control during the synthesis.
Protection and Deprotection Strategies
To achieve selective functionalization, protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are employed on the nitrogen or other reactive sites during intermediate steps.
Example: Boc-protected pyrrolidine intermediates are acylated with 3-methylbenzoyl chloride, followed by Boc deprotection under acidic conditions to reveal the free amine for further transformations.
Hydrogenation and Hydrolysis: For certain derivatives, benzyl protecting groups are removed by hydrogenation using palladium on charcoal in the presence of trifluoroacetic acid. Ester hydrolysis is performed using sodium hydroxide in aqueous methanol, followed by neutralization and concentration.
Typical Reaction Conditions and Yields
The following table summarizes typical conditions and outcomes for key steps:
| Step | Reagents/Conditions | Notes | Yield (%) | Stereochemical Purity (ee %) |
|---|---|---|---|---|
| N-Acylation | 3-methylbenzoyl chloride, triethylamine, CH2Cl2, 0°C to RT | Mild base to neutralize HCl formed | 85-95 | Maintained from starting material |
| Esterification | Methanol, acid catalyst (HCl or H2SO4) or methyl iodide with base | Standard Fischer esterification or alkylation | 80-90 | No racemization observed |
| Boc Protection | Boc2O, base (e.g., NaHCO3), organic solvent | Protects amine during acylation | 90-95 | High selectivity |
| Boc Deprotection | TFA in dichloromethane, room temperature | Acidic cleavage of Boc group | 90-98 | Retains stereochemistry |
| Hydrogenation | Pd/C, H2, TFA | Removes benzyl protecting groups | 85-90 | No epimerization |
These conditions are adapted from various synthetic protocols for related pyrrolidine derivatives.
Research Findings and Optimization Studies
Stereochemical Control: Maintaining the (2R) configuration is critical. Starting from enantiomerically pure pyrrolidine-2-carboxylic acid derivatives or using chiral auxiliaries/catalysts ensures high enantiomeric excess.
Purification Challenges: Separation of unreacted starting materials and side products often requires careful column chromatography or recrystallization. Complete consumption of starting materials is crucial to avoid laborious purification steps.
Protecting Group Strategies: Use of Boc or Fmoc protecting groups is effective in controlling reactivity and improving yields in multi-step syntheses.
Acylation Efficiency: The use of acid chlorides for acylation is preferred due to high reactivity and clean conversion, but care must be taken to control reaction temperature and stoichiometry to avoid side reactions.
Summary Table of Preparation Route
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material prep | (2R)-Pyrrolidine-2-carboxylic acid derivative | Chiral pyrrolidine core |
| 2 | Protection | Boc2O, base | Boc-protected pyrrolidine |
| 3 | N-Acylation | 3-methylbenzoyl chloride, base | N-(3-methylbenzoyl) intermediate |
| 4 | Deprotection | TFA in CH2Cl2 | Free amine intermediate |
| 5 | Esterification | Methanol, acid catalyst or methyl iodide/base | Methyl ester final product |
| 6 | Purification | Column chromatography, recrystallization | Pure this compound |
Biological Activity
Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a 3-methylbenzoyl group and a carboxylate ester. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Acylation : Introduction of the 3-methylbenzoyl group via acylation with 3-methylbenzoyl chloride.
- Esterification : Formation of the carboxylate ester through reaction with methanol in the presence of an acid catalyst.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study highlighted its potential as an antiviral agent, suggesting mechanisms that may inhibit viral replication pathways .
Antimicrobial Activity
This compound has been tested against various microbial strains, demonstrating significant antimicrobial effects. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Significant inhibition against bacterial strains | |
| Neuroprotective | Reduction in oxidative stress |
Case Study: Antiviral Mechanism
In a controlled study, this compound was administered to cell cultures infected with a specific virus. The results indicated a marked decrease in viral load, suggesting that the compound interferes with viral entry or replication processes. Further mechanistic studies are warranted to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, physical properties, and synthesis outcomes.
Table 1: Structural and Physical Property Comparison
Key Observations :
Substituent Effects on Physical State: Bulky or polar substituents (e.g., tert-butylcarbamoyl-cyclopentyl, sulfonyl-aminopropionamido) increase crystallinity, yielding solids with higher melting points. In contrast, smaller groups (e.g., 3-methylbenzoyl) often result in oils or low-melting solids . The 3-methylbenzoyl group in the target compound likely imparts moderate lipophilicity compared to the hydrophilic carbamoyl or sulfonamide groups in analogs .
Optical Activity :
- The R-configuration at the pyrrolidine 2-position consistently produces positive optical rotations in analogs (+15.2 to +40.8°), suggesting similar stereochemical influence in the target compound .
Synthetic Yields :
- Yields vary significantly with substituent complexity. For example, tert-butylcarbamoyl-cyclopentyl derivatives achieve 55% yields, while carbamoyl-methyl-ethyl analogs show lower yields (14%) due to steric hindrance or competing side reactions .
Table 2: Functional Group Impact on Bioactivity
Key Insights :
- The 3-methylbenzoyl group may enhance blood-brain barrier penetration compared to sulfonamide or carbamoyl groups, making it relevant for central nervous system targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The compound can be synthesized via a diastereoselective approach using (2R)-pyrrolidine-2-carboxylate derivatives as chiral precursors. For example, coupling 3-methylbenzoyl chloride with methyl (2R)-pyrrolidine-2-carboxylate under Schotten-Baumann conditions (aqueous base, 0–5°C) typically achieves moderate yields (40–60%). Stereochemical control is enhanced by using anhydrous solvents (e.g., THF or DCM) and catalytic DMAP to suppress racemization . Optimization involves adjusting stoichiometry (1.2–1.5 eq acyl chloride) and reaction time (2–4 hr). Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% enantiomeric excess (ee) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR in CDCl3 or DMSO-d6 resolves stereochemistry. Key signals include the pyrrolidine α-proton (δ 3.8–4.2 ppm, multiplet) and methyl ester (δ 3.6–3.7 ppm, singlet) .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms absolute configuration. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.05) ensures precision. Software like Mercury aids in visualizing hydrogen-bonding networks .
Q. How can diastereoselectivity be monitored during synthesis?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH 90:10) to quantify ee. Alternatively, NOESY NMR detects spatial proximity of the 3-methylbenzoyl group to the pyrrolidine ring, confirming stereochemistry .
Q. What are the recommended crystallization conditions to obtain high-quality single crystals for structural analysis?
- Methodological Answer : Slow evaporation of a saturated solution in EtOAc/hexane (1:3) at 4°C yields needle-like crystals. For twinned crystals, optimize solvent polarity (e.g., switch to DCM/pentane) and use seed crystals .
Q. How should researchers handle discrepancies between calculated and observed spectroscopic data?
- Methodological Answer : Cross-validate with complementary techniques. For example, if NMR suggests multiple conformers, perform variable-temperature NMR (−60°C to 25°C) or DFT calculations (Gaussian, B3LYP/6-31G*) to model energetically favored conformations .
Advanced Research Questions
Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystal structure, and what implications do these patterns have for physicochemical properties?
- Methodological Answer : Using Mercury CSD 2.0, analyze intermolecular interactions (e.g., N–H⋯O or C–H⋯π bonds). Assign graph set descriptors (e.g., R₂²(8) for dimeric motifs) to classify hydrogen-bonding networks. These patterns influence melting points, solubility, and stability. For example, strong N–H⋯O bonds may reduce solubility in apolar solvents .
Q. What advanced computational tools are recommended for refining ambiguous X-ray diffraction data?
- Methodological Answer : For low-resolution data (e.g., >1.0 Å), use dual-space algorithms in SHELXD for phase problem resolution. Twinned data require the HKLF5 format in SHELXL and the TWIN/BASF commands for scale factor optimization. Pair with Olex2 for real-space refinement and validation .
Q. How can reaction mechanisms be probed to explain unexpected diastereomer ratios in synthesis?
- Methodological Answer : Conduct kinetic studies (e.g., in situ IR monitoring of acyl transfer) or isotopic labeling (e.g., 13C at the pyrrolidine carbonyl). DFT simulations (ORCA, M06-2X/def2-TZVP) model transition states to identify steric or electronic bottlenecks .
Q. What strategies resolve contradictions between NMR and X-ray data regarding molecular conformation?
- Methodological Answer : Compare solution-state (NMR) and solid-state (X-ray) conformations. If discrepancies persist (e.g., axial vs. equatorial substituents), perform molecular dynamics simulations (AMBER) to assess flexibility or investigate solvent effects on conformation .
Q. How does polymorphism affect the compound’s bioactivity, and how can polymorphs be selectively crystallized?
- Methodological Answer : Screen polymorphs using solvent/antisolvent combinations (e.g., MeOH/water vs. acetone/ether). Characterize forms via PXRD and DSC. Bioactivity assays (e.g., enzyme inhibition) compare polymorph efficacy. For metastable forms, use additives (e.g., polymers) to inhibit transformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
